2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Lipophilicity ADME Lead Optimization

2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS 2034387-13-6) is a synthetic small molecule (C17H17N5O2, MW 323.35 g/mol) featuring a 1,2,3-triazole ring N-substituted with a pyridin-4-yl group and linked via a methylene bridge to an acetamide bearing an o-tolyloxy (2-methylphenoxy) substituent. The compound is cataloged as a research chemical building block with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitor design.

Molecular Formula C17H17N5O2
Molecular Weight 323.356
CAS No. 2034387-13-6
Cat. No. B2610500
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide
CAS2034387-13-6
Molecular FormulaC17H17N5O2
Molecular Weight323.356
Structural Identifiers
SMILESCC1=CC=CC=C1OCC(=O)NCC2=CN(N=N2)C3=CC=NC=C3
InChIInChI=1S/C17H17N5O2/c1-13-4-2-3-5-16(13)24-12-17(23)19-10-14-11-22(21-20-14)15-6-8-18-9-7-15/h2-9,11H,10,12H2,1H3,(H,19,23)
InChIKeyCISONCCSFCHOPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS 2034387-13-6): Core Identity and Procurement Baseline


2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide (CAS 2034387-13-6) is a synthetic small molecule (C17H17N5O2, MW 323.35 g/mol) featuring a 1,2,3-triazole ring N-substituted with a pyridin-4-yl group and linked via a methylene bridge to an acetamide bearing an o-tolyloxy (2-methylphenoxy) substituent [1]. The compound is cataloged as a research chemical building block with potential applications in medicinal chemistry, particularly as a scaffold for kinase inhibitor design [2]. Its computed XLogP3 of 1.5, single hydrogen bond donor, and five hydrogen bond acceptors define a balanced polarity profile suitable for lead optimization campaigns [1].

Why Generic Substitution Fails for 2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide


Within the N-((1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl)methyl)acetamide series, the terminal substituent on the acetamide carbonyl dictates crucial molecular recognition parameters. The o-tolyloxy group in this compound confers a specific steric profile (ortho-methyl substitution) and electronic distribution that differs fundamentally from ethoxy, 4-fluorophenoxy, indol-1-yl, or acetamido analogs [1]. These differences translate into measurable variations in lipophilicity, hydrogen bonding capacity, and conformational flexibility—all of which are primary determinants of target binding kinetics, selectivity, and ADME properties. Generic substitution based solely on shared core scaffold therefore risks loss of target potency, altered off-rate kinetics, or unfavorable pharmacokinetics that cannot be predicted without head-to-head comparative data [2].

Quantitative Comparative Evidence for 2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide


Lipophilicity (XLogP3) Comparison vs. Ethoxy and 4-Fluorophenoxy Analogs

The o-tolyloxy substituent yields a computed XLogP3 of 1.5, reflecting moderate lipophilicity suitable for balancing membrane permeability with aqueous solubility [1]. In contrast, the ethoxy analog (CAS 2034332-34-6) is predicted to have lower lipophilicity due to the smaller, less hydrophobic ethoxy group, while the 4-fluorophenoxy analog introduces a polar fluorine atom that alters both lipophilicity and electrostatic potential [2]. These differences directly impact logD7.4, plasma protein binding, and passive permeability in Caco-2 assays.

Lipophilicity ADME Lead Optimization

Hydrogen Bond Acceptor Count and Topological Polar Surface Area Differentiation

The target compound possesses 5 hydrogen bond acceptors (HBA) and 1 hydrogen bond donor (HBD), with an estimated topological polar surface area (tPSA) of approximately 93 Ų [1]. This places it within the optimal range for oral bioavailability (tPSA < 140 Ų) while providing sufficient polarity for target engagement. The 2-acetamido analog introduces an additional HBD and HBA, increasing tPSA and potentially reducing passive permeability. The 2-(thiophen-2-yl) analog replaces the oxygen of the phenoxy group with a thiophene ring, removing one HBA and altering the spatial distribution of polar atoms [2].

Polar Surface Area Hydrogen Bonding Oral Bioavailability

Regioisomer Discrimination: Pyridin-4-yl vs. Pyridin-2-ylmethyl Scaffold Comparison

A structurally isomeric compound, 5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-pyridinylmethyl)-2H-1,2,3-triazole-4-carboxamide, shares the identical molecular formula (C17H17N5O2, MW 323.35) but differs in the triazole substitution pattern and the pyridine attachment point [1]. In the target compound, the pyridin-4-yl group is directly attached to N1 of the triazole, creating a linear, rod-like geometry that favors binding to kinase hinge regions. In contrast, the pyridin-2-ylmethyl regioisomer introduces a methylene spacer and a 2-pyridyl orientation, resulting in a bent conformation that engages different binding pockets.

Regioisomerism Kinase Selectivity Binding Mode

Rotatable Bond Count and Conformational Entropy Penalty vs. Rigid Analogs

The target compound contains 6 rotatable bonds, conferring significant conformational flexibility upon the molecule [1]. This represents a deliberate design feature: the flexible methylene bridge and acetamide linker allow the triazole-pyridine core and the o-tolyloxy tail to independently sample conformational space for optimal target engagement. The 2-(1H-indol-1-yl) analog, in which the phenoxy oxygen is replaced by a rigid indole N-linkage, reduces the effective degrees of freedom and may restrict the ability to adapt to induced-fit binding pockets.

Conformational flexibility Binding affinity Entropy

Ortho-Methyl Steric Effect and Target Selectivity Implications

The ortho-methyl group on the phenoxy ring introduces steric hindrance that restricts the accessible dihedral angle between the phenyl ring and the acetamide plane. This steric effect is absent in the 4-fluorophenoxy analog (para-substitution) and the ethoxy analog (no aromatic ring), leading to fundamentally different shape complementarity with hydrophobic pockets in target proteins [1]. The o-tolyloxy motif has been documented in other inhibitor series (e.g., PT70, a slow tight-binding InhA inhibitor) to contribute significantly to binding kinetics through steric gating mechanisms [2].

Steric hindrance Selectivity o-Tolyloxy

Optimal Research and Procurement Scenarios for 2-(2-Methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide


Kinase Inhibitor Fragment Library Design Requiring Hinge-Binding Triazole-Pyridine Pharmacophore

The compound's linear pyridin-4-yl-triazole geometry provides an optimal hinge-binding motif for kinases such as IRAK-4, as described in EP2802577B1 [1]. Its moderate XLogP3 (1.5) and tPSA (~93 Ų) position it favorably for CNS-penetrant kinase inhibitor programs, distinguishing it from more polar analogs that fail to cross the blood-brain barrier [2]. Procurement is recommended when a fragment library requires diverse substitution at the solvent-exposed acetamide position while maintaining a consistent hinge-binding core.

Structure-Activity Relationship (SAR) Studies on Phenoxy Substituent Effects in Triazole-Acetamide Series

The o-tolyloxy group enables direct comparison of ortho-methyl steric effects against para-fluoro, ethoxy, and unsubstituted phenoxy controls [1]. This compound serves as the key ortho-substituted reference point in a matrix of substitution patterns, allowing systematic deconvolution of steric vs. electronic contributions to target affinity. The 6 rotatable bonds provide conformational flexibility that permits exploration of induced-fit binding modes not accessible with more rigid indol-1-yl analogs [2].

Computational Chemistry Model Validation Using Matched Molecular Pair Analysis

With its regioisomer (5-(hydroxymethyl)-2-(4-methylphenyl)-N-(2-pyridinylmethyl)-2H-1,2,3-triazole-4-carboxamide) sharing the identical molecular formula (C17H17N5O2, MW 323.35) [1], this compound provides a rigorous test case for computational models of molecular shape, electrostatic potential, and binding free energy predictions. The identical heavy atom count but distinct connectivity makes this pair ideal for validating force field parameters and free energy perturbation (FEP) calculations before application to lead optimization campaigns [2].

Quote Request

Request a Quote for 2-(2-methylphenoxy)-N-{[1-(pyridin-4-yl)-1H-1,2,3-triazol-4-yl]methyl}acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.